molecular formula C27H23FN2O4 B11638899 5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11638899
M. Wt: 458.5 g/mol
InChI Key: BIJGYLIDSOFVOD-WJTDDFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification Within the Dihydro-2H-Pyrrol-2-One Family

The dihydro-2H-pyrrol-2-one scaffold is a five-membered lactam ring system featuring one nitrogen atom and a ketone group. This core structure is highly versatile, enabling diverse substitutions that tailor physicochemical and pharmacological properties. The target compound’s structure includes:

  • 4-Fluorophenyl group : Enhances metabolic stability and modulates electron density via fluorine’s electronegativity.
  • 3-Hydroxy group : Facilitates hydrogen bonding with biological targets, potentially influencing binding affinity.
  • 2-Methyl-4-(prop-2-en-1-yloxy)benzoyl moiety : Introduces steric bulk and lipophilicity, which may improve membrane permeability.
  • Pyridin-3-ylmethyl substituent : Contributes to π-π stacking interactions and solubility via its aromatic nitrogen.

Table 1: Key Structural Features and Functional Roles

Feature Functional Role Example Analogues
Dihydro-2H-pyrrol-2-one Lactam core for hydrogen bonding 1,3-Dihydro-5-methyl-2H-pyrrol-2-one
4-Fluorophenyl Metabolic stability enhancement 2-(4-Fluorophenyl)pyrrol-5-one
Pyridinylmethyl Solubility and target interaction R140309

These structural elements align with trends in pyrrolone derivative design, where fluorination and aromatic substitution are common strategies to optimize drug-like properties.

Historical Context of Substituted Pyrrolone Derivatives in Medicinal Chemistry

Pyrrolones have been explored since the mid-20th century, initially as intermediates in alkaloid synthesis. The discovery of their biological activities, such as cyclooxygenase inhibition and kinase modulation, spurred interest in therapeutic applications. Notable milestones include:

  • 1950s–1970s : Isolation of natural pyrrolones from microbial sources, revealing antibacterial and antifungal properties.
  • 1980s–2000s : Synthetic efforts to derivatize the pyrrolone core, yielding compounds with anti-inflammatory (e.g., Tenidap) and anticancer (e.g., Rigosertib) activities.
  • 2010s–Present : Integration of fluorinated and heteroaromatic groups to enhance target selectivity and pharmacokinetics, as seen in the development of kinase inhibitors.

Properties

Molecular Formula

C27H23FN2O4

Molecular Weight

458.5 g/mol

IUPAC Name

(4E)-5-(4-fluorophenyl)-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H23FN2O4/c1-3-13-34-21-10-11-22(17(2)14-21)25(31)23-24(19-6-8-20(28)9-7-19)30(27(33)26(23)32)16-18-5-4-12-29-15-18/h3-12,14-15,24,31H,1,13,16H2,2H3/b25-23+

InChI Key

BIJGYLIDSOFVOD-WJTDDFOZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)F)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)F)O

Origin of Product

United States

Preparation Methods

Pyrrolidone Core Synthesis

The pyrrolidone ring is synthesized via hydrogenative cyclization of α,β-unsaturated ketones or nitriles. A method adapted from CN116178239B involves:

  • Substitution Reaction : 4-Fluoro-α-bromoacetophenone reacts with 3-oxo-propionitrile under basic conditions (K₂CO₃, ethyl acetate, 40–60°C) to yield 4-(4-fluorophenyl)-2-formyl-4-oxo-butyronitrile.

  • Cyclization : The nitrile intermediate undergoes hydrogenation using a Pd-C/HZSM-5 catalytic system in 1,4-dioxane (60–90°C, 15–20 h), forming the pyrrolidone backbone.

StepReagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Ethyl acetate50478–82
2Pd-C/HZSM-51,4-Dioxane801865–70

Hydroxylation and Final Cyclization

Hydroxylation at Position 3

The 3-hydroxy group is introduced via oxidative dearomatization or enolate oxidation :

  • Oxidative Dearomatization : Treating the intermediate with m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ generates the hydroxyl group regioselectively.

Macrocyclization and Purification

Final cyclization is achieved through intramolecular Heck coupling or thermal cyclization :

  • Heck Coupling : Pd(OAc)₂/PPh₃ catalyzes the coupling of vinyl and aryl halides in DMF/TEA (100°C, 12 h).

  • Thermal Cyclization : Heating the linear precursor in toluene (110°C, 24 h) induces ring closure.

MethodCatalyst SystemSolventTemperature (°C)Yield (%)
Intramolecular HeckPd(OAc)₂/PPh₃DMF10060–65
Thermal CyclizationNoneToluene11055–58

Optimization and Industrial Scalability

Catalytic System Tuning

  • Pd-C/HZSM-5 Synergy : The HZSM-5 molecular sieve enhances Pd-C’s hydrogenation efficiency by adsorbing reactive intermediates, reducing side reactions.

  • Solvent Effects : Polar aprotic solvents (e.g., 1,4-dioxane) improve cyclization yields by stabilizing transition states.

Process Economics

  • Cost Analysis : Substituting Pd-C with Ni-based catalysts reduces costs by 40% but lowers yields to 50–55%.

  • Green Chemistry : Microwave-assisted synthesis reduces reaction times by 60% (e.g., cyclization in 6 h vs. 18 h).

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structural features. In industry, it can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound ID 5-Substituent 4-Aroyl Group Melting Point (°C) Molecular Formula Yield (%) Reference
Target 4-Fluorophenyl 2-Methyl-4-(prop-2-en-1-yloxy)benzoyl Not reported C₃₀H₂₅FN₂O₅ N/A
20 4-tert-Butylphenyl 4-Methylbenzoyl 263–265 C₂₅H₃₀NO₄ 62
21 4-Dimethylaminophenyl 4-Methylbenzoyl Not reported C₂₄H₂₉N₂O₄ N/A
23 4-Trifluoromethoxyphenyl 4-Methylbenzoyl 246–248 C₂₂H₂₁F₃NO₅ 32
25 3-Trifluoromethylphenyl 4-Methylbenzoyl 205–207 C₂₂H₂₁F₃NO₄ 9
26 2,4-Bis(trifluoromethyl)phenyl 4-Methylbenzoyl 204–206 C₂₃H₂₀F₆NO₄ 21
29 3-Chlorophenyl 4-Methylbenzoyl 235–237 C₂₁H₂₁ClNO₄ 47
2-Fluorophenyl 4-(Prop-2-en-1-yloxy)benzoyl Not reported C₂₇H₂₁FN₂O₅ N/A
4-Hydroxy-3-methoxyphenyl 4-Fluorobenzoyl Not reported C₂₄H₁₉FN₂O₆ N/A
4-Fluorophenyl 4-Ethoxy-3-methylbenzoyl Not reported C₂₆H₂₈FN₂O₅ N/A
4-(Benzyloxy)phenyl 3-Fluoro-4-methoxybenzoyl Not reported C₃₁H₂₅FN₂O₅ N/A

Key Structural and Functional Insights

5-Substituent Effects: Electron-Withdrawing Groups (EWGs): The target’s 4-fluorophenyl group (EWG) contrasts with electron-donating groups (EDGs) like 4-dimethylaminophenyl in compound 21. EWGs enhance metabolic stability and dipole moments, while EDGs may improve solubility .

This contrasts with simpler 4-methylbenzoyl groups in compounds 20–29, which may confer lower stability but higher synthetic yields . In , the 4-ethoxy-3-methylbenzoyl group combines lipophilic (methyl) and polar (ethoxy) features, suggesting a balance between solubility and membrane permeability .

Physicochemical Properties :

  • Melting Points : Bulky substituents (e.g., 4-tert-butylphenyl in compound 20) correlate with higher melting points (263–265°C), while smaller EWGs (e.g., trifluoromethyl in compound 25) reduce melting points (205–207°C) . The target’s allyloxy group may lower its melting point relative to tert-butyl analogs.
  • Yields : Electron-deficient aryl aldehydes (e.g., trifluoromethyl in compound 25) result in lower yields (9%) due to reduced reactivity, whereas chloro-substituted derivatives (compound 29) achieve higher yields (47%) .

Biological Implications :

  • The pyridinylmethyl group in the target and analogs may enhance solubility and target engagement compared to alkyl chains in compounds 20–27.
  • The allyloxy group in the target compound could offer a site for metabolic degradation, whereas benzyloxy () or trifluoromethoxy (compound 23) groups may resist oxidation .

Research Findings and Methodological Notes

  • Synthetic Routes: Most analogs were synthesized via condensation of substituted benzaldehydes with pyrrolidinone precursors, followed by purification via recrystallization .
  • SAR Trends : Fluorine and trifluoromethyl groups at position 5 are associated with improved target affinity in kinase inhibitors, while hydrophilic groups (e.g., hydroxypropyl in compounds 20–29) enhance solubility .

Biological Activity

The compound 5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H31FN2O4C_{27}H_{31}FN_2O_4, and it features a pyrrolidine core with various substituents that are believed to contribute to its biological activity. The presence of the fluorophenyl and pyridine moieties suggests potential interactions with biological targets.

Anticancer Properties

The compound's structure indicates potential anticancer activity. Compounds with similar configurations have been studied for their ability to inhibit cancer cell proliferation. For example, pyrrolidine derivatives have shown cytotoxic effects against several cancer cell lines, indicating that the compound may also interact with critical pathways involved in tumor growth .

Enzyme Inhibition

Preliminary studies suggest that compounds featuring a pyrrolidine structure can act as inhibitors of various enzymes involved in metabolic processes. For example, certain pyrrolidine derivatives have been characterized as inhibitors of phospholipase A2, which is implicated in inflammatory responses . This inhibition could position the compound as a candidate for further investigation in inflammatory diseases.

Case Studies

StudyFindings
Antifungal Activity A study demonstrated that structurally related compounds inhibited growth in Saccharomyces cerevisiae, suggesting potential antifungal properties .
Cytotoxicity Research on related pyrrolidine derivatives indicated significant cytotoxicity against human cancer cell lines, warranting further exploration of this compound .
Enzyme Inhibition Compounds similar in structure showed inhibition of phospholipase A2, indicating potential anti-inflammatory properties .

The precise mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, based on the behavior of similar compounds, several hypotheses can be proposed:

  • Interaction with Enzymes : The presence of functional groups suggests that it may bind to active sites on enzymes, altering their activity.
  • Cell Membrane Interaction : The lipophilic nature of the fluorinated phenyl group may facilitate interaction with cell membranes, affecting permeability and cellular signaling.
  • Receptor Modulation : The pyridine moiety may engage in hydrogen bonding with specific receptors, influencing cellular responses.

Q & A

Q. What are the critical synthetic steps for preparing this pyrrolone derivative?

The synthesis involves multi-step reactions:

  • Step 1 : Condensation of substituted aldehydes (e.g., fluorophenyl derivatives) with ketones or esters under basic conditions (e.g., NaH in DMSO/DCM) to form the pyrrolone core .
  • Step 2 : Functionalization via nucleophilic substitution or coupling reactions (e.g., introducing the allyloxybenzoyl group using prop-2-en-1-yl bromide under reflux) .
  • Step 3 : Purification via recrystallization (MeOH or EtOH) or column chromatography (silica gel, ethyl acetate/hexane gradients) . Key variables include reaction time (3–24 hours) and temperature (room temperature to reflux), which influence yield (9–62% reported in analogs) .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., hydroxy group at C3, fluorophenyl at C5) .
  • HRMS : High-resolution mass spectrometry to confirm molecular weight (e.g., [M+H]+ ions) and fragmentation patterns .
  • X-ray Crystallography : Resolve absolute configuration in crystalline derivatives (e.g., analogs with tert-butyl or nitrophenyl groups) .

Advanced Research Questions

Q. How can reaction yields be optimized for analogs with diverse substituents?

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) reduce yields due to steric hindrance or side reactions (e.g., 9% yield for 3-trifluoromethylphenyl vs. 62% for 4-tert-butylphenyl) .
  • Solvent Optimization : Polar aprotic solvents (DMSO, DMF) enhance reaction rates for condensation steps, while DCM improves selectivity in acylation .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts (e.g., proline derivatives) may improve regioselectivity .

Q. How to resolve contradictions in biological activity data across structural analogs?

  • SAR Analysis : Compare substituent impacts:
SubstituentBioactivity TrendExample
4-Fluorophenyl Enhanced kinase inhibition (vs. chlorophenyl)
Allyloxybenzoyl Improved solubility but reduced metabolic stability
  • Mechanistic Studies : Use molecular docking to assess binding affinity variations (e.g., fluorophenyl’s interaction with hydrophobic pockets) .

Q. What computational methods predict reactivity or regioselectivity in functionalization steps?

  • DFT Calculations : Model transition states for nucleophilic attacks (e.g., acylation at C4 vs. C2) .
  • MD Simulations : Assess solvent effects on reaction pathways (e.g., DMSO stabilizing intermediates via hydrogen bonding) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates or yields .

Methodological Considerations

Q. How to design experiments for assessing metabolic stability in vitro?

  • Microsomal Assays : Incubate with liver microsomes (human/rat), monitor degradation via LC-MS/MS .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .

Q. What strategies mitigate crystallization challenges during purification?

  • Co-crystallization : Add chiral auxiliaries (e.g., tartaric acid) to induce crystallization in amorphous analogs .
  • Solvent Screening : Test binary mixtures (e.g., MeOH/H₂O, EtOAc/hexane) to optimize crystal lattice formation .

Data Contradiction Analysis

Q. Why do similar derivatives exhibit divergent solubility profiles?

  • Allyloxy vs. Propoxy Groups : Allyloxy’s unsaturated bond reduces hydrophilicity (logP increases by ~0.5 units) .
  • Pyridinylmethyl Substitution : Enhances aqueous solubility via protonation at physiological pH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.